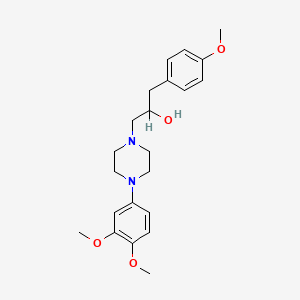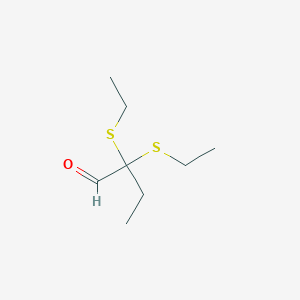
2,2-Bis(ethylsulfanyl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(ethylsulfanyl)butanal is an organic compound characterized by the presence of two ethylsulfanyl groups attached to a butanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(ethylsulfanyl)butanal typically involves the reaction of butanal with ethyl mercaptan in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the efficient formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and purification techniques ensures the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Bis(ethylsulfanyl)butanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Bis(ethylsulfanyl)butanal has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which 2,2-Bis(ethylsulfanyl)butanal exerts its effects involves interactions with specific molecular targets. The ethylsulfanyl groups can interact with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The aldehyde group can form covalent bonds with amino acids, affecting protein function and signaling pathways.
Comparación Con Compuestos Similares
2-Methylbutanal: A branched aldehyde with similar structural features but different functional groups.
2-Methylpropanal: Another branched aldehyde with a simpler structure.
3-Methylbutanal: Known for its role in flavor and fragrance applications.
Uniqueness: 2,2-Bis(ethylsulfanyl)butanal is unique due to the presence of two ethylsulfanyl groups, which impart distinct chemical reactivity and potential applications compared to other branched aldehydes. Its ability to undergo various chemical transformations and its potential biological activities make it a compound of significant interest in research and industry.
Propiedades
Número CAS |
76371-98-7 |
|---|---|
Fórmula molecular |
C8H16OS2 |
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
2,2-bis(ethylsulfanyl)butanal |
InChI |
InChI=1S/C8H16OS2/c1-4-8(7-9,10-5-2)11-6-3/h7H,4-6H2,1-3H3 |
Clave InChI |
RRCQHUPNWIOFEA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C=O)(SCC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


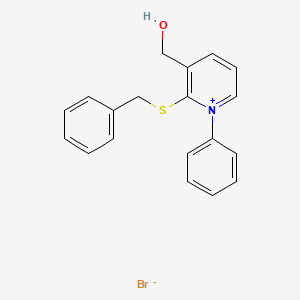
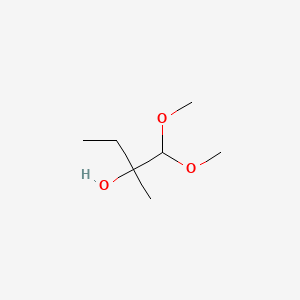
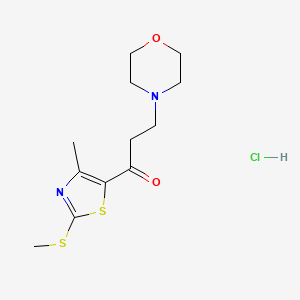
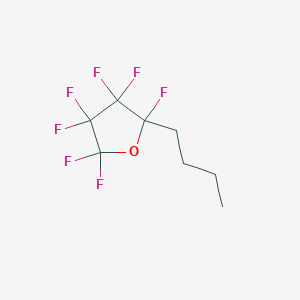


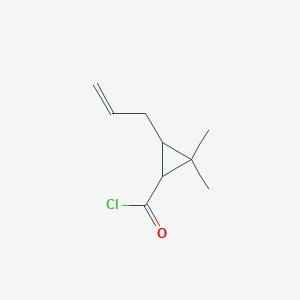
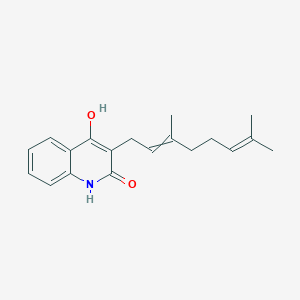
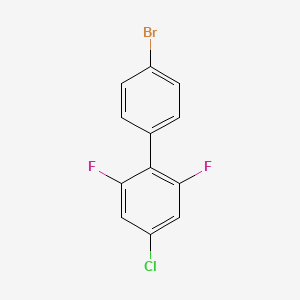
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
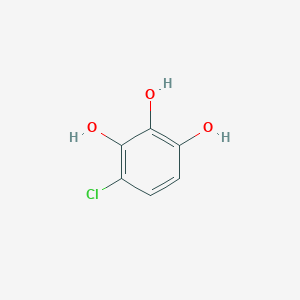
silane](/img/structure/B14454401.png)
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)
